2,2-Difluoro-2-(pyridin-3-YL)ethanamine
Overview
Description
2,2-Difluoro-2-(pyridin-3-YL)ethanamine, also known as DFPY, is a chemical compound belonging to the family of fluorinated amines. It has a molecular formula of C7H8F2N2 and a molecular weight of 158.15 g/mol.
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-2-(pyridin-3-YL)ethanamine consists of a pyridine ring attached to a difluoroethyl group, which contains an amine (NH2) group . The presence of the difluoroethyl group and the pyridine ring contribute to the unique properties of this compound.Physical And Chemical Properties Analysis
2,2-Difluoro-2-(pyridin-3-YL)ethanamine has a density of 1.2±0.1 g/cm^3, a boiling point of 257.5±35.0 °C at 760 mmHg, and a flash point of 109.5±25.9 °C . It has two hydrogen bond acceptors and two hydrogen bond donors . Its polar surface area is 39 Å^2 and it has a molar refractivity of 37.3±0.3 cm^3 .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
The application of Cu(II) complexes, including ligands similar to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine, has been studied in the context of DNA binding and cytotoxicity. These complexes demonstrate potential for minor structural changes in DNA and exhibit low toxicity in different cancer cell lines, suggesting their potential use in cancer research and treatment (Pankaj Kumar et al., 2012).
Corrosion Inhibition in Engineering Materials
Compounds related to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine have been utilized in the synthesis of cadmium(II) Schiff base complexes. These complexes show promising results as corrosion inhibitors on mild steel, indicating a significant application in materials science and corrosion engineering (Mriganka Das et al., 2017).
Catalysis in Chemical Reactions
The creation of various complexes, involving ligands akin to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine, has been explored for their catalytic activities. These complexes have shown efficacy in ethylene oligomerization studies, suggesting their relevance in industrial catalysis and chemical manufacturing processes (George S. Nyamato et al., 2015).
Methoxycarbonylation of Olefins
Research into palladium(II) complexes with ligands structurally similar to 2,2-Difluoro-2-(pyridin-3-YL)ethanamine has highlighted their application in the methoxycarbonylation of olefins. This process is crucial in the production of esters, which are valuable in various industrial and pharmaceutical applications (Zethu Zulu et al., 2020).
Anticancer Activities
Copper(II) complexes with ligands resembling 2,2-Difluoro-2-(pyridin-3-YL)ethanamine have been studied for their DNA binding, cleavage activity, and cytotoxic properties against cancer cells. Such studies are integral to developing new cancer therapies (S. Mustafa et al., 2015).
properties
IUPAC Name |
2,2-difluoro-2-pyridin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9,5-10)6-2-1-3-11-4-6/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOVXWJIAOAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699898 | |
Record name | 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(pyridin-3-YL)ethanamine | |
CAS RN |
60010-40-4 | |
Record name | 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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